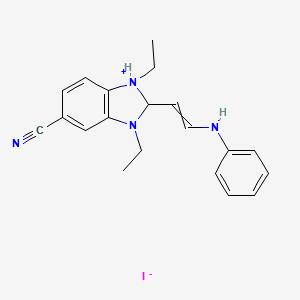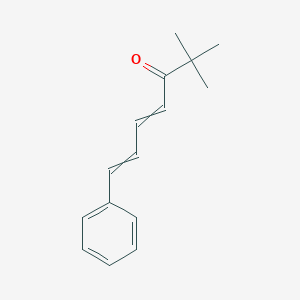
2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one is an organic compound with the molecular formula C15H18O It is characterized by its unique structure, which includes a hepta-dienone backbone with phenyl and dimethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-7-phenylhepta-4,6-dien-3-one shares structural similarities with other hepta-dienone derivatives, such as 1,7-Diphenyl-4,6-heptadien-3-one and 2,2-Dimethyl-7-phenyl-4,6-heptadien-3-one .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
1577-05-5 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2,2-dimethyl-7-phenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C15H18O/c1-15(2,3)14(16)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3 |
Clé InChI |
RIWHSGNYLPUNPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


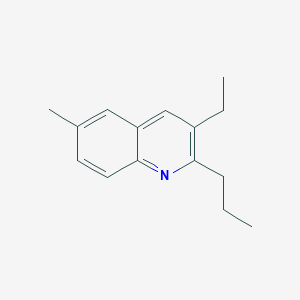
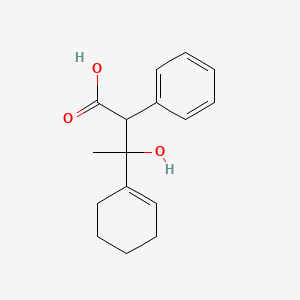

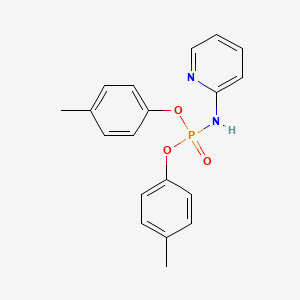

![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
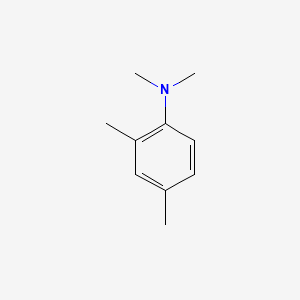
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
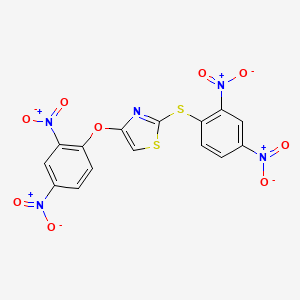
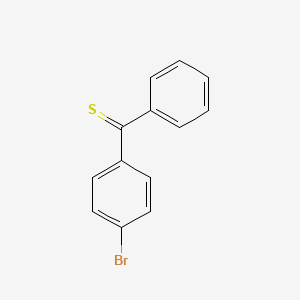
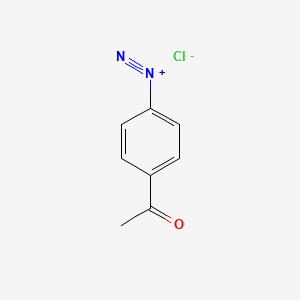
![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
![1-Chloro-3-[(4-methylphenoxy)methyl]benzene](/img/structure/B14742310.png)
